molecular formula C19H16N4O4 B2908139 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 899954-55-3

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2908139
CAS No.: 899954-55-3
M. Wt: 364.361
InChI Key: DFADEIQURJDOQA-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The ethoxy group can be introduced via an ethylation reaction, while the nitrobenzamide moiety is typically added through a nitration reaction followed by amidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can interact with various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy group and the nitrobenzamide moiety enhances its potential as a multifunctional compound in various scientific fields .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-17(21-22-18)14-4-3-5-15(12-14)20-19(24)13-6-8-16(9-7-13)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFADEIQURJDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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